![molecular formula C16H18N4O2S B4580917 3,3'-thiobis(N-3-pyridinylpropanamide)](/img/structure/B4580917.png)
3,3'-thiobis(N-3-pyridinylpropanamide)
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3,3'-thiobis(N-3-pyridinylpropanamide)" often involves the reaction of amino-thioxopropanamides with other chemical agents. For instance, 3-Amino-3-thioxopropanamide reacted with ethyl acetoacetate and α-haloketones to produce novel pyrido[3,2-f][1,4]thiazepines, using microwave-assisted synthesis for better yields and shorter reaction times (Faty, Youssef, & Youssef, 2011). This method showcases the efficiency and innovation in synthesizing complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structures of related compounds are elucidated using various spectroscopic methods. For example, new thiourea derivatives containing pyridine moieties were characterized by NMR spectroscopy, providing insights into their molecular structure (Nurkenov et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of similar compounds includes unusual coupling reactions and the formation of novel rings. For instance, coupling reactions of pyrido[3,2-f][1,4]thiazepines with arenediazonium chlorides led to unexpected ring contraction products (Faty, Youssef, & Youssef, 2011).
Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been utilized to achieve better yields in shorter times for the preparation of novel heterocyclic compounds, such as pyrido[3,2-f][1,4]thiazepines, starting from related precursors. This method presents a faster alternative to traditional synthesis techniques, indicating the potential utility of "3,3'-thiobis(N-3-pyridinylpropanamide)" in heterocyclic chemistry research (Faty, Youssef, & Youssef, 2011).
Biological Applications
Compounds structurally related to "3,3'-thiobis(N-3-pyridinylpropanamide)" have shown various biological activities. For example, N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides have been documented as topical and systemic inflammation inhibitors, highlighting the relevance of this chemical class in the development of new non-steroidal anti-inflammatory drugs (Dassonville et al., 2008).
Antimicrobial and Antimalarial Activity
Thiosemicarbazones and related structures have been studied for their potential antimalarial and antimicrobial activities. Specific derivatives have been shown to possess activity against Plasmodium berghei in mice, suggesting that compounds with structural similarities to "3,3'-thiobis(N-3-pyridinylpropanamide)" could have applicability in antimalarial research (Klayman et al., 1983).
Antioxidant Properties
The design and synthesis of novel heterocyclic compounds incorporating pyridine and other key heterocycles have been explored for their antioxidant activities. Derivatives have been shown to inhibit ROS, with specific candidates exhibiting higher antioxidant activity than standard compounds like ascorbic acid. This underscores the potential of "3,3'-thiobis(N-3-pyridinylpropanamide)" derivatives in antioxidant research (Aziz et al., 2021).
Material Science and Magnetic Properties
Thiocyanato-bridged coordination polymers and complexes, which could be structurally related to "3,3'-thiobis(N-3-pyridinylpropanamide)," have been synthesized and characterized, revealing unique magnetic properties. Such materials demonstrate the potential for applications in magnetic storage and sensors (Werner et al., 2015).
properties
IUPAC Name |
3-[3-oxo-3-(pyridin-3-ylamino)propyl]sulfanyl-N-pyridin-3-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(19-13-3-1-7-17-11-13)5-9-23-10-6-16(22)20-14-4-2-8-18-12-14/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCTXXUWVCHPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCSCCC(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-sulfanediylbis[N-(pyridin-3-yl)propanamide] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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